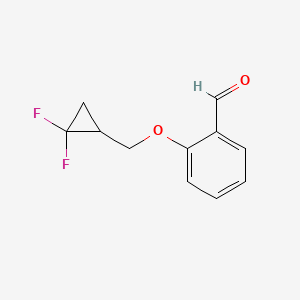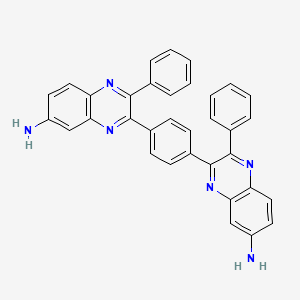![molecular formula C9H15N3O B12942075 1-[2-(Butylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-14-2](/img/structure/B12942075.png)
1-[2-(Butylamino)-1H-imidazol-5-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Butylamino)-1H-imidazol-4-yl)ethanone is a chemical compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Butylamino)-1H-imidazol-4-yl)ethanone typically involves the reaction of an imidazole derivative with a butylamine compound. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require the presence of a catalyst to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Butylamino)-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
1-(2-(Butylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-(Butylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-(Butylamino)ethanol: A secondary amine with a hydroxyl group, used in the synthesis of various compounds.
N-Butyl-2-hydroxyethylamine: Another similar compound with applications in chemical synthesis.
Uniqueness: 1-(2-(Butylamino)-1H-imidazol-4-yl)ethanone is unique due to its imidazole ring structure, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various scientific and industrial applications.
Propiedades
Número CAS |
88723-14-2 |
|---|---|
Fórmula molecular |
C9H15N3O |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
1-[2-(butylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C9H15N3O/c1-3-4-5-10-9-11-6-8(12-9)7(2)13/h6H,3-5H2,1-2H3,(H2,10,11,12) |
Clave InChI |
SSVARMWBTXVYKF-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=NC=C(N1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


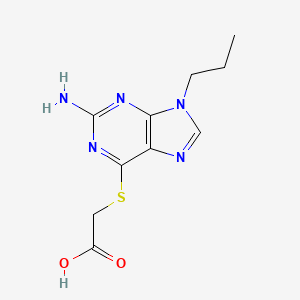

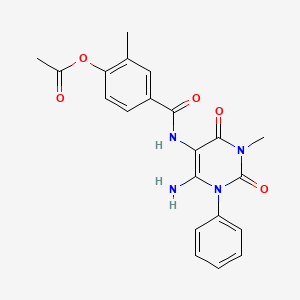
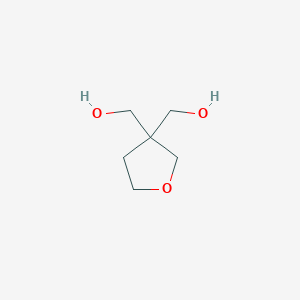
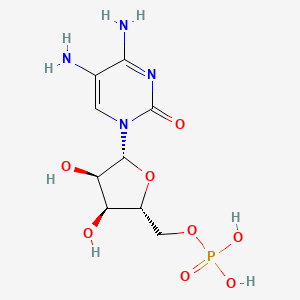
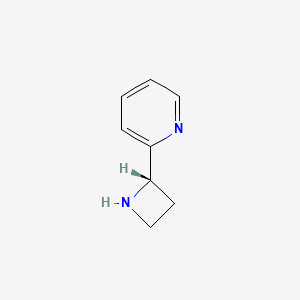
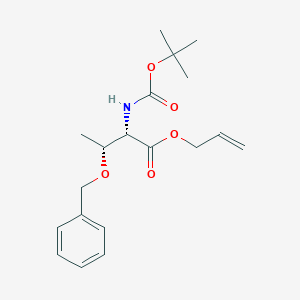
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B12942031.png)
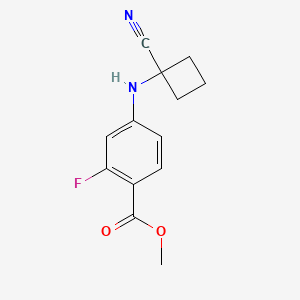
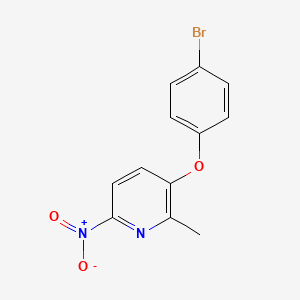
![8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12942043.png)

